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Compound of Interest

Compound Name: 2-Bromo-6-hydroxypyridine

Cat. No.: B114848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of

numerous therapeutic agents. Its derivatives are known to exhibit a wide array of biological

activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Among these, the

2-bromo-6-hydroxypyridine core represents a particularly interesting starting point for the

development of novel therapeutic agents due to its versatile functional groups that allow for

diverse chemical modifications. This technical guide provides an in-depth overview of the

reported biological activities of 2-bromo-6-hydroxypyridine derivatives and related

compounds, with a focus on quantitative data, experimental methodologies, and the underlying

signaling pathways.

Anticancer Activity
Bromo-substituted pyridine derivatives have demonstrated significant potential as anticancer

agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of

action for some of these compounds involves the induction of cell cycle arrest and apoptosis

through the modulation of key signaling pathways.

Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected bromo-substituted

pyridine derivatives against various cancer cell lines.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b114848?utm_src=pdf-interest
https://www.benchchem.com/product/b114848?utm_src=pdf-body
https://www.benchchem.com/product/b114848?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound ID Structure Cell Line IC50 (µM) Reference

1

4-(1-benzyl-2-

ethylthio-5-

imidazolyl)-6-(4-

bromophenyl)-2-

imino-1,2-

dihydropyridine-

3-carbonitrile

HeLa (Cervical

Cancer)
34.3 ± 2.6 [1]

MCF-7 (Breast

Cancer)
50.18 ± 1.11 [1]

2

6-(4-

Phenoxyphenyl)-

9-

(tetrahydropyran-

2-yl)-9H-purine

Huh7 (Liver

Cancer)
5.4 [2][3]

3

2-(2,4-

dimethoxyphenyl

)-4-(3,4-

methylenedioxyp

henyl)pyridine

HepG2 (Liver

Cancer)
4.5 ± 0.3 [4]

Signaling Pathways in Anticancer Activity
p53 and JNK Upregulation Pathway

Certain anticancer pyridine derivatives have been shown to induce G2/M cell cycle arrest and

apoptosis by upregulating the tumor suppressor protein p53 and the c-Jun N-terminal kinase

(JNK).[4][5] Activation of p53 can lead to the transcription of p21, a cyclin-dependent kinase

inhibitor that halts the cell cycle. Concurrently, the activation of the JNK pathway can trigger

apoptosis.
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p53 and JNK signaling pathway activated by certain pyridine derivatives.

STAT3/NF-κB Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have been found to exert anti-inflammatory and anticancer

effects by modulating the STAT3 and NF-κB signaling pathways.[6] These pathways are crucial

for cell survival, proliferation, and inflammation, and their inhibition can lead to reduced cancer

cell viability.
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Inhibition of STAT3/NF-κB signaling by imidazo[1,2-a]pyridine derivatives.

Antimicrobial Activity
Derivatives of 2-bromo-6-hydroxypyridine have also been investigated for their antimicrobial

properties. The presence of the bromo substituent is thought to enhance the antimicrobial

potential of the pyridine scaffold.

Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected

bromo-substituted pyridine and related derivatives against various microbial strains.
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Compound ID Structure Microorganism MIC (µg/mL) Reference

4
Alkyl Pyridinol

with Bromine

Staphylococcus

aureus (various

strains)

0.5 - 1 [7]

5

C-2 and C-6

substituted

pyridines

S. aureus, S.

mutans, P.

aeruginosa, C.

albicans

37.5 - 232 [8]

6
Pyridoxine

derivative

Planktonic S.

aureus and S.

epidermidis

2 [9]

Enzyme Inhibition
The 2-bromo-6-hydroxypyridine scaffold has been incorporated into molecules designed to

inhibit specific enzymes, highlighting its potential in developing targeted therapies.

Quantitative Enzyme Inhibition Data
Compound ID Structure Target Enzyme IC50 Reference

1

4-(1-benzyl-2-

ethylthio-5-

imidazolyl)-6-(4-

bromophenyl)-2-

imino-1,2-

dihydropyridine-

3-carbonitrile

Phosphodiestera

se 3A (PDE3A)
3.76 ± 1.03 nM [1]

7

2-Bromo-

substituted-8-

methyl-2,3-

dihydro-1H-

chromeno[3,2-

c]pyridine

Monoamine

Oxidase A (MAO-

A)

~1 µM [10]
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Experimental Protocols
Synthesis of 2-Bromo-6-hydroxypyridine
A general procedure for the synthesis of the core scaffold involves the reaction of 2,6-

dibromopyridine with a suitable hydroxide source.

Example Protocol:

A mixture of 2,6-dibromopyridine (1 equivalent), potassium tert-butoxide (multiple

equivalents), and tert-butanol is refluxed overnight.

After cooling, the solvent is removed under reduced pressure.

An ice-water mixture is added, and the aqueous layer is extracted with an organic solvent

(e.g., chloroform) to remove unreacted starting material.

The aqueous layer is then acidified with an acid (e.g., 3N HCl) and extracted again with an

organic solvent.

The combined organic phases are washed with brine, dried over an anhydrous salt (e.g.,

sodium sulfate), and concentrated to yield 2-bromo-6-hydroxypyridine.[11]

MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and

allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compounds (derivatives of 2-bromo-6-hydroxypyridine) and incubated for a specified

period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates

are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable
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cells.

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well

to dissolve the formazan crystals.

Absorbance Reading: The absorbance of each well is measured using a microplate reader at

a wavelength of approximately 570 nm.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is

determined.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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